molecular formula C24H29FN2O5S B2537565 4-(4-fluoro-3-methylbenzenesulfonyl)-8-[4-(propan-2-yloxy)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 946339-63-5

4-(4-fluoro-3-methylbenzenesulfonyl)-8-[4-(propan-2-yloxy)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B2537565
CAS No.: 946339-63-5
M. Wt: 476.56
InChI Key: MZMIPLTXTPTUAI-UHFFFAOYSA-N
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Description

This compound features a 1-oxa-4,8-diazaspiro[4.5]decane core, a bicyclic structure comprising a five-membered oxazane ring and a six-membered diazane ring fused at a single spiro carbon. The molecule is functionalized with two key substituents:

  • 4-Fluoro-3-methylbenzenesulfonyl group: Attached at position 4, this sulfonyl group introduces electron-withdrawing fluorine and a sterically bulky methyl group.
  • 4-(Propan-2-yloxy)benzoyl group: Positioned at the 8-nitrogen, this benzoyl derivative contains an isopropoxy substituent, enhancing lipophilicity and steric bulk .

Properties

IUPAC Name

[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-(4-propan-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FN2O5S/c1-17(2)32-20-6-4-19(5-7-20)23(28)26-12-10-24(11-13-26)27(14-15-31-24)33(29,30)21-8-9-22(25)18(3)16-21/h4-9,16-17H,10-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMIPLTXTPTUAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC=C(C=C4)OC(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(4-fluoro-3-methylbenzenesulfonyl)-8-[4-(propan-2-yloxy)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core spirocyclic structure, followed by the introduction of the sulfonyl and benzoyl groups. Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of the sulfonyl group makes it susceptible to oxidation reactions.

    Reduction: The benzoyl group can be reduced under specific conditions.

    Substitution: The fluorine atom in the aromatic ring can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The spirocyclic structure allows for diverse interactions with biological targets, potentially inhibiting tumor growth through various mechanisms. For instance, derivatives of diazaspiro compounds have been studied for their ability to induce apoptosis in cancer cells and inhibit cell proliferation by targeting specific signaling pathways involved in cancer progression .

Antimicrobial Activity

The sulfonamide group within the compound has been associated with antimicrobial properties. Studies have shown that sulfonamide derivatives can effectively inhibit bacterial growth by interfering with folate synthesis pathways, making them potential candidates for developing new antibiotics . The incorporation of the fluorine atom may enhance the lipophilicity and bioavailability of the compound, further improving its efficacy against microbial strains.

Case Study 1: Anticancer Activity Evaluation

In a study evaluating various diazaspiro compounds, researchers synthesized derivatives similar to 4-(4-fluoro-3-methylbenzenesulfonyl)-8-[4-(propan-2-yloxy)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane and assessed their cytotoxic effects on different cancer cell lines. Results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating strong anticancer potential .

Case Study 2: Antimicrobial Testing

Another research project focused on testing the antimicrobial efficacy of sulfonamide derivatives against resistant bacterial strains. The study found that compounds structurally related to This compound demonstrated significant inhibition zones in agar diffusion assays, suggesting promising leads for antibiotic development .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The sulfonyl and benzoyl groups may interact with enzymes or receptors, leading to changes in their activity. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Sulfonyl Substituent Acyl Substituent Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 4-Fluoro-3-methylphenyl 4-(Propan-2-yloxy)benzoyl C₂₃H₂₆FN₂O₅S 473.53 (estimated) High lipophilicity due to isopropoxy group; balanced steric and electronic effects .
BE99410 () 4-Fluoro-3-methylphenyl 4-Fluorobenzoyl C₂₁H₂₂F₂N₂O₄S 436.47 Enhanced metabolic stability from fluorine; lower lipophilicity than target compound .
G499-0278 () 4-Fluoro-3-methylphenyl 4-Bromobenzoyl C₂₁H₂₂BrFN₂O₄S ~496.97 Bromine increases molecular weight and polarizability; potential for halogen bonding .
Compound 4-Methoxyphenyl Methylsulfonyl C₁₅H₂₂N₂O₆S₂ 390.47 Methoxy group improves solubility; methylsulfonyl may reduce membrane permeability .
Compound 4-Chlorophenyl 4-Ethoxybenzoyl C₂₂H₂₅ClN₂O₅S ~488.96 Chlorine enhances electron-withdrawing effects; ethoxy balances solubility and bulk .
Compound 4-Methoxybenzyl 4-Nitrophenyl C₂₁H₂₅N₃O₄ 383.44 Nitro group introduces reactivity (e.g., hydrogen bonding); methoxybenzyl adds flexibility .
Compound Phenyl None (sulfonyl only) C₁₃H₁₈N₂O₃S 282.36 Simplest analog; serves as a baseline for structure-activity studies .

Key Findings:

Sulfonyl Group Variations :

  • Electron-Withdrawing Groups (F, Cl) : Improve metabolic stability and binding affinity to hydrophobic pockets (e.g., BE99410, compound) .
  • Methoxy/Methyl Groups : Enhance solubility () or introduce steric hindrance (target compound) .

Alkoxy Substitutions (Ethoxy, Propan-2-yloxy): Optimize lipophilicity and bioavailability. The target compound’s isopropoxy group offers superior steric protection against enzymatic degradation compared to ethoxy .

Core Structure :
The 1-oxa-4,8-diazaspiro[4.5]decane core provides rigidity, favoring selective interactions with biological targets. Analogs with nitro or methylsulfonyl groups () demonstrate how peripheral modifications tune reactivity without destabilizing the core .

Research Implications

  • The target compound’s 4-(propan-2-yloxy)benzoyl group distinguishes it from fluorinated or brominated analogs, suggesting unique pharmacokinetic profiles.
  • Further studies should explore its binding affinity to receptors like serotonin or dopamine transporters, where spirocyclic compounds are often active .
  • Synthetic routes (e.g., ’s methods for spirocycle functionalization) could streamline production of derivatives for high-throughput screening .

Biological Activity

The compound 4-(4-fluoro-3-methylbenzenesulfonyl)-8-[4-(propan-2-yloxy)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane is a member of the spirocyclic class of compounds, which have garnered attention in medicinal chemistry for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C22H28F1N3O5SC_{22}H_{28}F_{1}N_{3}O_{5}S. The structure features a spiro[4.5]decane framework, which is known for contributing to the stability and bioactivity of the molecule. The presence of the fluoro group and sulfonyl moiety enhances its interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds in this class have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Some derivatives have been reported to reduce inflammation by modulating cytokine production and inhibiting pro-inflammatory pathways.
  • Antimicrobial Properties : Certain spirocyclic compounds demonstrate effectiveness against various pathogens, suggesting potential for development as antimicrobial agents.

The mechanisms through which this compound exerts its effects are likely multifaceted:

  • Inhibition of Enzymatic Activity : The sulfonyl group may interact with active sites of enzymes involved in disease pathways.
  • Receptor Modulation : The compound may act as an antagonist or agonist at specific receptor sites, influencing cellular signaling pathways.
  • DNA Interaction : Similar compounds have shown the ability to intercalate DNA or bind to nucleic acids, affecting replication and transcription processes.

Anticancer Activity

A study on related diazaspiro compounds demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells). The compound induced apoptosis through the activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway .

Anti-inflammatory Effects

In vitro studies indicated that derivatives with similar structures reduced TNF-alpha and IL-6 levels in macrophages stimulated by lipopolysaccharides (LPS), suggesting a potential role in treating inflammatory diseases .

Data Table: Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces cytokine levels
AntimicrobialEffective against Gram-positive bacteria

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